molecular formula C11H10N2O2 B4747290 N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide

N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide

Cat. No. B4747290
M. Wt: 202.21 g/mol
InChI Key: JOFYSAFELCZLSL-UHFFFAOYSA-N
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Description

N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide, also known as BIX01294, is a small molecule inhibitor that has been studied for its potential use in epigenetic research. BIX01294 has been found to inhibit the activity of G9a, a histone methyltransferase enzyme that plays a crucial role in regulating gene expression.

Mechanism of Action

N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide inhibits the activity of G9a by binding to its SET domain, which is responsible for the enzyme's methyltransferase activity. This binding prevents G9a from adding methyl groups to histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been found to have a variety of biochemical and physiological effects. Inhibition of G9a by N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been shown to lead to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis. N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has also been found to have anti-tumor effects in a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of cell lines and animal models. However, there are also limitations to its use. N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been found to have off-target effects on other histone methyltransferases, which can complicate its use in some experiments. In addition, the long-term effects of N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide on gene expression and cell behavior are not yet fully understood.

Future Directions

There are many potential future directions for research on N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide. One area of interest is the development of more specific inhibitors of G9a that do not have off-target effects on other histone methyltransferases. Another area of interest is the use of N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide in combination with other epigenetic inhibitors to study the effects of multiple epigenetic modifications on gene expression and cell behavior. Finally, the use of N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide in animal models of disease could lead to new insights into the role of histone methyltransferases in disease development and progression.

Scientific Research Applications

N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been extensively studied for its potential use in epigenetic research. Epigenetics refers to the study of changes in gene expression that are not caused by alterations in the DNA sequence. Histone methyltransferases, such as G9a, play a crucial role in regulating gene expression by adding methyl groups to histone proteins, which can either activate or repress gene expression. N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been found to inhibit the activity of G9a, leading to changes in gene expression that could be used to study a variety of biological processes, including development, differentiation, and disease.

properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(7-5-6-7)12-10-8-3-1-2-4-9(8)15-13-10/h1-4,7H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFYSAFELCZLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-benzoxazol-3-yl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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